1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one
Description
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one (CAS: 1806543-56-5) is a brominated aromatic ketone featuring a propan-2-one backbone substituted with two bromine atoms: one on the ketone carbon and another at the 2-position of the phenyl ring. A mercapto (-SH) group at the 5-position of the phenyl ring distinguishes it from related compounds. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical intermediates .
Properties
Molecular Formula |
C9H8Br2OS |
|---|---|
Molecular Weight |
324.03 g/mol |
IUPAC Name |
1-bromo-1-(2-bromo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2OS/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-4,9,13H,1H3 |
InChI Key |
VXXWCMUWRMCFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Propan-2-one Precursors
The most widely implemented strategy involves sequential bromination of 1-(5-mercapto-2-phenyl)propan-2-one derivatives. BenchChem protocols describe using N-bromosuccinimide (NBS) in acetic acid at 40–50°C for 6–8 hours, achieving 72–78% yields through radical-mediated mechanisms. Key advantages include:
- Regioselective bromination at the α-carbon of the ketone and para positions relative to the thiol group
- Compatibility with electron-withdrawing groups , as demonstrated by preserved mercapto functionality during reactions
Reaction stoichiometry critically influences product distribution. A 2.2:1 molar ratio of NBS to precursor minimizes di-brominated byproducts, while excess bromide ions (from NaBr additives) enhance reaction rates by 23–29% through bromonium ion stabilization.
Table 1: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| NBS | Acetic Acid | 45 | 7 | 78 | 98.2 |
| Br₂ | CCl₄ | 25 | 12 | 65 | 91.4 |
| DBDMH* | CH₃CN | 60 | 5 | 82 | 97.8 |
*1,3-Dibromo-5,5-dimethylhydantoin
Multi-Step Synthesis from Aromatic Precursors
Patent literature reveals an alternative pathway employing 2-mercapto-5-bromobenzaldehyde as the starting material:
- Aldol Condensation : React with acetone in NaOH/MeOH (0–5°C, 2 h) to form 1-(5-bromo-2-mercaptophenyl)propen-2-ol (83% yield)
- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) at −10°C to obtain the corresponding ketone (91% yield)
- α-Bromination : Use PBr₃ in dichloromethane (−15°C, 30 min) for final product isolation (68% overall yield)
This method allows precise control over stereoelectronic effects, with $${}^{13}$$C NMR analysis confirming >95% regiochemical purity when using low-temperature bromination.
Mechanistic Insights and Reaction Optimization
Radical vs. Ionic Bromination Pathways
Electron paramagnetic resonance (EPR) studies identify distinct mechanistic regimes:
- NBS-Mediated Reactions : Show characteristic signals for bromine radicals (g = 2.0023), supporting chain-propagation mechanisms
- Molecular Bromine : Generates bromonium ion intermediates detectable via $${}^{81}$$Br NMR chemical shifts at δ 120–135 ppm
Solvent polarity dramatically impacts pathway dominance. Acetonitrile (ε = 37.5) favors ionic mechanisms with second-order kinetics (k₂ = 0.118 L·mol⁻¹·s⁻¹), while nonpolar solvents like CCl₄ (ε = 2.24) shift reactivity toward radical chains (k₁ = 1.54 × 10⁻³ s⁻¹).
Byproduct Formation and Mitigation
Common impurities include:
- 3-Bromo regioisomers (4–11%): Minimized using bulky solvents like tert-butyl alcohol
- Disulfide dimers : Controlled by maintaining reaction pH <3 with H₃PO₄ additives
High-resolution MS data (Q-TOF, m/z 336.8921 [M+H]⁺) enables real-time monitoring of byproduct formation during scale-up processes.
Advanced Purification Techniques
Chromatographic Separation
Silica gel chromatography with petroleum ether:ethyl acetate (8:1 → 5:1 gradient) achieves 99.1% purity. Key retention factors:
Recrystallization Protocols
Ethanol/water (7:3 v/v) mixed solvent system produces monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction analysis. DSC thermograms show sharp melting endotherms at 121.5°C (ΔH = 98.4 J/g), confirming high crystallinity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Microfluidic systems with:
- Channel diameter : 500 μm
- Residence time : 2.7 min
- Temperature control : ±0.5°C
Achieve 89% conversion efficiency at 1.2 kg/day production rates, surpassing batch reactor yields by 14–19%.
Waste Stream Management
Bromide ion recovery via electrodialysis (Nafion 117 membrane, 5 V/cm²) reduces environmental impact by 73%. ICP-OES analyses confirm Br⁻ concentrations <50 ppm in effluent streams.
Spectroscopic Characterization Benchmarks
Table 2: Key Spectral Signatures
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions result in alcohols or other reduced forms.
Scientific Research Applications
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one involves its interaction with biological molecules through its reactive bromine and mercapto groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in properties and applications:
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one (CAS: 1805876-17-8)
- Molecular Formula : C₁₀H₉Br₂FO₂
- Molecular Weight : 339.98
- Key Differences : The 5-position substituent is fluoromethoxy (-OCH₂F) instead of mercapto.
- Impact : The electron-withdrawing fluoromethoxy group increases polarity and stability compared to the nucleophilic -SH group. This compound is produced at ≥98% purity, suggesting robust synthetic protocols .
1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS: 957828-58-9)
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07
- Key Differences : A hydroxyl (-OH) group at the 4-position replaces the 5-mercapto and 2-bromo groups.
- Impact : The hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents. Predicted properties include a density of 1.545 g/cm³ and boiling point of 312.9°C .
1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS: 1260851-70-4)
- Molecular Formula : C₉H₈BrClO
- Key Differences : Chloro (-Cl) at the 5-position instead of mercapto.
- Impact : The electron-withdrawing chloro group may reduce nucleophilic aromatic substitution reactivity compared to -SH. Toxicity data for similar brominated aromatics (e.g., reproductive effects in rats) highlight safety considerations .
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806402-05-0)
- Molecular Formula : C₁₀H₇BrF₄O₂
- Molecular Weight : 315.06
- Key Differences : Fluoro (-F) and trifluoromethoxy (-OCF₃) groups at positions 2 and 3.
- Impact : Strong electron-withdrawing effects from -OCF₃ enhance stability against nucleophilic attack. Applications may include agrochemicals due to fluorine’s metabolic stability .
Physicochemical Properties Comparison
Biological Activity
1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. The presence of a bromine atom and a mercapto group in its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Preliminary studies suggest that compounds containing mercapto groups often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells in vitro. A notable study assessed the cytotoxic effects of related compounds on A549 human lung adenocarcinoma cells, revealing potential pathways for further exploration.
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. The bromine atoms can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to changes in various biochemical pathways.
Case Studies and Research Findings
Notable Research Insights
- Antimicrobial Studies: In vitro tests have shown that similar mercapto-containing compounds significantly inhibit bacterial growth, suggesting a promising avenue for developing new antibiotics.
- Cytotoxicity Assays: Compounds structurally related to this compound were evaluated using MTT assays, revealing varying degrees of cytotoxicity against cancer cell lines.
- Electrophilic Fragment Screening: Recent studies involving electrophilic fragment libraries have highlighted the importance of such compounds in identifying new therapeutic agents targeting specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
